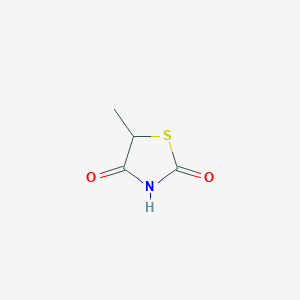

5-Methylthiazolidine-2,4-dione

Descripción

Historical Context and Evolution of Thiazolidinediones in Medicinal Chemistry

The journey of thiazolidinediones in medicinal chemistry began in the early 1980s with the discovery of their insulin-sensitizing properties. nih.gov The first compound to gain significant attention was ciglitazone, which laid the foundation for the development of the "glitazone" class of antidiabetic drugs. turkjps.org Subsequently, other derivatives like troglitazone (B1681588), rosiglitazone (B1679542), and pioglitazone (B448) were synthesized and studied extensively. turkjps.orgrfppl.co.in While these compounds revolutionized the management of type 2 diabetes, some were later withdrawn or restricted due to safety concerns, such as hepatotoxicity. turkjps.org This led to a new wave of research focused on modifying the thiazolidinedione scaffold to retain therapeutic efficacy while minimizing adverse effects.

Rationale for Academic Research on Thiazolidine-2,4-dione Scaffold Analogues

The core thiazolidine-2,4-dione structure offers two primary sites for chemical modification: the N3-position and the C5-position. rfppl.co.in The ability to introduce a wide variety of substituents at these positions allows for the fine-tuning of the molecule's physicochemical properties and biological activity. Researchers have explored numerous analogues to broaden the therapeutic applications of thiazolidinediones beyond diabetes, investigating their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. mdpi.comnih.gov The Knoevenagel condensation is a key chemical reaction frequently employed to introduce substituents at the C5 position by reacting the thiazolidine-2,4-dione core with various aldehydes. nih.govresearchgate.net

Specific Focus on 5-Methylthiazolidine-2,4-dione and its Derivatives: Unexplored Potential and Current Research Perspectives

While extensive research has focused on 5-arylidene derivatives of thiazolidine-2,4-dione, the simpler 5-methyl substituted analogue, this compound, remains a relatively unexplored entity in the scientific literature. Its synthesis could theoretically be achieved through a Knoevenagel condensation of thiazolidine-2,4-dione with acetaldehyde.

The small, non-bulky nature of the methyl group at the C5 position distinguishes it from the more commonly studied derivatives bearing larger aromatic rings. This structural difference could lead to a unique pharmacological profile with potentially different target interactions and metabolic stability.

The unexplored potential of this compound and its derivatives presents a compelling area for future research. Given the broad spectrum of activities observed in other 5-substituted thiazolidinediones, it is plausible that 5-methyl derivatives could also exhibit valuable biological properties. For instance, various 5-substituted thiazolidinediones have demonstrated significant antimicrobial and anticancer activities, as highlighted in the table below.

| Compound | Substitution at C5 | Reported Biological Activity | Reference |

|---|---|---|---|

| 5-(3-Methoxy-4-hydroxy-arylidene)-thiazolidine-2,4-dione | 3-Methoxy-4-hydroxy-arylidene | Antimicrobial | nih.gov |

| 5-(4-Nitro-arylidene)-thiazolidine-2,4-dione | 4-Nitro-arylidene | Antimicrobial | nih.gov |

| 5-(3-Chloro-arylidene)-thiazolidine-2,4-dione | 3-Chloro-arylidene | Antimicrobial | nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (NSC: 768619/1) | 4-alkylbenzyledene | Anticancer (active against various human tumor cell lines) | nih.gov |

| 5-[5-(4-Methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-yl]-thiazolidine-2,4-dione derivatives | 5-aryl-3-naphthalen-2-yl-4,5-dihydropyrazol-1-yl | Anticancer (active against leukemia cell lines) | nih.gov |

Current research perspectives should, therefore, include the synthesis and systematic evaluation of this compound and its N3-substituted derivatives. Investigating their activity across a panel of biological assays, including antimicrobial, anticancer, and anti-inflammatory screens, could unveil novel therapeutic leads. Furthermore, computational docking studies could help predict potential biological targets and guide the rational design of more potent and selective analogues. The simplicity of the 5-methyl substituent may offer advantages in terms of synthetic accessibility and could serve as a valuable starting point for further structural modifications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXFGUVCXVEZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445602 | |

| Record name | 5-Methylthiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3805-23-0 | |

| Record name | 5-Methylthiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylthiazolidine 2,4 Dione and Its Analogues

Foundational Synthetic Routes to the Thiazolidine-2,4-dione Core

The fundamental structure of thiazolidine-2,4-dione is typically assembled through cyclocondensation reactions, which form the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions: Principles and Applications

Cyclocondensation is a cornerstone for the synthesis of the thiazolidine-2,4-dione nucleus. This method generally involves the reaction of a compound containing a reactive methylene (B1212753) group with another molecule, leading to the formation of a ring structure. A prevalent and established method involves the condensation of thiourea (B124793) with an α-haloacetic acid, such as chloroacetic acid, in an aqueous medium. nih.govresearchgate.net

The reaction is typically initiated by refluxing the reactants, often in the presence of a strong acid like concentrated hydrochloric acid, for several hours. researchgate.net This process facilitates the cyclization and formation of the stable five-membered thiazolidine-2,4-dione ring. The product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization from a suitable solvent like ethanol (B145695). researchgate.net This foundational route provides the core scaffold for further derivatization.

Strategies for Functionalization and Derivatization of Thiazolidine-2,4-diones

Once the thiazolidine-2,4-dione core is synthesized, its chemical versatility allows for various modifications at different positions of the ring, primarily at the C-5 and N-3 positions. These modifications are key to creating a diverse library of compounds.

Knoevenagel Condensation for C-5 Aryl/Alkylidenation

The Knoevenagel condensation is a widely employed and efficient method for introducing substituents at the C-5 position of the thiazolidine-2,4-dione ring. nih.govwikipedia.org This reaction involves the condensation of the active methylene group at C-5 with a carbonyl group of an aldehyde or ketone. nih.govwikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate (B1210297), in a suitable solvent like ethanol or acetic acid. nih.govresearchgate.net

This condensation results in the formation of a C-5 aryl- or alkylidene-substituted thiazolidine-2,4-dione. nih.gov The choice of aldehyde or ketone determines the nature of the substituent at the C-5 position, allowing for the synthesis of a wide array of derivatives with varying electronic and steric properties. For example, reacting thiazolidine-2,4-dione with various aromatic aldehydes yields 5-arylidene-thiazolidine-2,4-dione derivatives. nih.govnih.gov

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Thiazolidine-2,4-dione, 4-Hydroxybenzaldehyde | Piperidine/Toluene (B28343) | 4-Hydroxybenzylidenethiazolidine-2,4-dione | Not Specified | nih.gov |

| Thiazolidine-2,4-dione, Aromatic Aldehydes | Piperidine/Ethanol | 5-Arylidene-thiazolidine-2,4-dione | 54-70 | nih.gov |

| Thiazolidine-2,4-dione, 2-Thiophene carbaldehyde | Piperidine/Toluene | (E)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione | Not Specified | nih.gov |

| Thiazolidine-2,4-dione, Substituted Benzaldehydes | Deep Eutectic Solvents | 5-Substituted benzylidene-thiazolidine-2,4-diones | 21.49-90.90 | frontiersin.org |

N-Substitution via Alkylation and Mannich Reactions

The nitrogen atom at the N-3 position of the thiazolidine-2,4-dione ring is another key site for functionalization, commonly achieved through alkylation and Mannich reactions.

N-Alkylation involves the introduction of an alkyl or aryl group onto the nitrogen atom. A common method for N-alkylation is the reaction of the thiazolidine-2,4-dione with an alkyl halide in the presence of a base. core.ac.ukarkat-usa.org For instance, the reaction of a 5-substituted thiazolidine-2,4-dione with 2-chloro-N-substituted acetamide (B32628) derivatives in dimethylformamide (DMF) with potassium carbonate as a base yields the corresponding N-substituted products. tandfonline.com Another efficient one-step method involves reacting thiazolidine-2,4-dione with alkyl bromides at room temperature using triethylamine (B128534) as both a base and solvent, which exclusively affords N-alkylated products in high yields. arkat-usa.org

Mannich reactions provide a pathway to introduce aminomethyl groups at the N-3 position. researchgate.netwikipedia.org This three-component reaction involves the condensation of the thiazolidine-2,4-dione, formaldehyde, and a primary or secondary amine. wikipedia.orgoarjbp.com The reaction typically proceeds by stirring the components at room temperature in a suitable solvent like absolute alcohol, sometimes with a trace of a base like triethylamine. This method is valuable for synthesizing a variety of N-substituted Mannich bases with potential biological activities. researchgate.net

| Starting Material | Reagents | Product | Reference |

| (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione | Alkyl halides, Base | N-alkylated indole-thiazolidine-2,4-dione | core.ac.uk |

| 5-Arylidene-thiazolidine-2,4-dione | Formaldehyde, Primary/Secondary Amines | (5E)-5-arylidene-3-substituted-1,3-thiazolidine-2,4-diones | |

| Thiazolidine-2,4-dione | Alkyl bromides, Triethylamine | N-alkylated thiazolidine-2,4-diones | arkat-usa.org |

| 5-(furan-2/thiophen-2-ylmethylene)thiazolidine-2,4-dione | Formaldehyde, Piperidine/Morpholine | N-Mannich bases of thiazolidinedione | researchgate.net |

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies for generating molecular diversity by combining three or more reactants in a single step. nih.gov In the context of thiazolidine-2,4-dione synthesis, MCRs can be employed to construct the core ring system with multiple points of substitution simultaneously. For example, a one-pot cyclocondensation of an aniline, an aromatic aldehyde, and thioglycolic acid can produce 1,3-thiazolidin-4-ones in an environmentally friendly and efficient manner. nih.gov These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures, making them attractive for the rapid generation of compound libraries.

Green Chemistry Approaches in Thiazolidine-2,4-dione Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, and the synthesis of thiazolidine-2,4-diones is no exception. mdpi.com Green chemistry approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.com

One notable green approach is the use of deep eutectic solvents (DESs) as both the solvent and catalyst for the Knoevenagel condensation. frontiersin.orgnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. nih.gov Studies have shown that choline (B1196258) chloride-based DESs can effectively promote the synthesis of thiazolidinedione derivatives, offering a greener alternative to conventional volatile organic solvents. frontiersin.orgresearchgate.net Other green methods include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and solvent-free reactions. mdpi.commdpi.com

Design and Synthesis of Hybrid Molecular Architectures Incorporating the Thiazolidine-2,4-dione Moiety

A prominent strategy in the development of novel therapeutic agents involves the creation of hybrid molecules that combine the thiazolidine-2,4-dione (TZD) moiety with other biologically active heterocyclic systems. This approach aims to leverage the pharmacological properties of each component, potentially leading to synergistic effects and improved drug-like characteristics. The design of these hybrids often involves linking the TZD core to other heterocycles through various spacers and functional groups, allowing for a systematic exploration of the structure-activity relationships.

Thiazolidine-2,4-dione-Pyrazole Conjugates

The conjugation of thiazolidine-2,4-dione with pyrazole (B372694) moieties has yielded a series of novel compounds with promising biological activities. A common synthetic approach involves a multi-step procedure. nih.gov One such method begins with the synthesis of 4-formyl pyrazoles, which are then condensed with substituted thiazolidinones via a Knoevenagel condensation to yield the final hybrid compounds. researchgate.net This reaction is typically carried out in acetic acid with sodium acetate as a catalyst, and the reaction mixture is refluxed for several hours. researchgate.net The structures of these conjugates are then confirmed using various spectroscopic techniques. nih.govresearchgate.net

Another synthetic route involves a four-step reaction procedure, which has been monitored by thin-layer chromatography to ensure the completion of each step. nih.gov The final products are characterized by their physicochemical properties and spectroscopic data. nih.gov The design of these pyrazole-based TZD analogues sometimes aims to mimic the structural features of known bioactive molecules, such as replacing the cis olefinic configuration of combretastatin (B1194345) A-4 with a pyrazole ring to potentially enhance cytotoxic activity. researchgate.net

Table 1: Synthesis of Thiazolidine-2,4-dione-Pyrazole Conjugates

| Step | Reaction Type | Key Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Vilsmeier-Haack reaction | DMF, POCl₃, reflux | Formation of 4-formyl pyrazoles. researchgate.net |

| 2 | Knoevenagel condensation | Substituted thiazolidinones, acetic acid, sodium acetate, reflux | Coupling of the pyrazole and thiazolidinone moieties. researchgate.net |

| 3 | Characterization | IR, Mass, ¹H-NMR, ¹³C-NMR | Structural confirmation of the final products. nih.gov |

Thiazolidine-2,4-dione-Oxadiazole Hybrids

The synthesis of thiazolidine-2,4-dione-oxadiazole hybrids has been explored to develop new therapeutic agents. researchgate.netresearchgate.net A general procedure for the synthesis of these hybrids involves the reaction of a compound containing the thiazolidinedione moiety with various substituted aromatic hydrazides in the presence of phosphorus oxychloride (POCl₃). researchgate.net The reaction mixture is typically refluxed for 10-12 hours. researchgate.net Upon completion, the mixture is poured onto crushed ice and neutralized with a sodium bicarbonate solution to precipitate the product. researchgate.net

In some synthetic schemes, the 2,4-thiazolidinedione (B21345) ring is first synthesized by reacting chloroacetic acid with thiourea. researchgate.net This core is then further modified to incorporate the 1,3,4-oxadiazole (B1194373) ring. The linkage between the two heterocyclic systems can be varied to explore the impact on biological activity. For instance, a methylene linkage has been used to connect the TZD and 1,3,4-oxadiazole moieties. researchgate.net

Table 2: General Synthesis of Thiazolidine-2,4-dione-1,3,4-Oxadiazole Hybrids

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| Thiazolidinedione derivative (e.g., compound 6) | Substituted aromatic hydrazides, POCl₃ | Reflux for 10-12 hours | Thiazolidinedione-1,3,4-oxadiazole hybrids. researchgate.net |

| Chloroacetic acid and thiourea | Water, reflux for 12 hours | Synthesis of the 2,4-thiazolidinedione ring. researchgate.net | 2,4-Thiazolidinedione |

Thiazolidine-2,4-dione-Triazole Hybrids

Hybrid molecules incorporating both thiazolidine-2,4-dione and triazole rings have been synthesized through various chemical strategies. researchgate.netdntb.gov.uamdpi.com One approach involves a series of reactions including Knoevenagel condensation and O-propargylation, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. researchgate.net This method allows for the modification of the thiazolidinedione core at different positions.

Another synthetic route focuses on creating a linker between the thiazolidine (B150603) and triazole nuclei, often an amide-based linker containing a piperazine (B1678402) ring. mdpi.com The synthesis of these target compounds can be achieved through different methods depending on the starting materials. For instance, a carboxylic acid containing the piperazine-triazole fragment can be reacted with a thiazolidinedione derivative. mdpi.com Alternatively, a piperazine amide can be reacted with an oxirane. mdpi.com The final hybrid compounds can be further modified, for example, through a Knoevenagel reaction with aromatic aldehydes in the presence of a catalyst like piperidine in ethanol. mdpi.com

Table 3: Synthetic Approaches for Thiazolidine-2,4-dione-Triazole Hybrids

| Method | Key Reactions | Reagents and Conditions |

|---|---|---|

| Method 1 | Knoevenagel condensation, O-propargylation, CuAAC | Various aldehydes, propargyl bromide, sodium azide, copper(I) catalyst. researchgate.net |

| Method 2 (Amide Linker) | Amidation, reaction with oxirane | Carboxylic acid with piperazine-triazole, or piperazine amide and oxirane. mdpi.com |

| Method 3 (Modification) | Knoevenagel reaction | Aromatic aldehydes, ethanol, piperidine catalyst. mdpi.com |

Thiazolidine-2,4-dione-Quinoline and Biphenyl (B1667301) Derivatives

The synthesis of hybrid molecules combining thiazolidine-2,4-dione with quinoline (B57606) and biphenyl moieties has been pursued to develop new anticancer agents. nih.govijpbs.com For the quinoline hybrids, a common synthetic pathway involves the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with thiazolidine-2,4-dione in dry toluene using piperidine as a base. semanticscholar.org The resulting intermediate is then heated with 2-chloro-N-substituted acetamide derivatives in DMF in the presence of potassium carbonate to yield the final products. semanticscholar.org

In the case of biphenyl derivatives, a new library of thiazolidine-2,4-dione-biphenyl compounds has been designed and synthesized. nih.gov While the specific synthetic scheme is detailed in the referenced study, the general approach involves multi-step synthesis to link the biphenyl moiety to the thiazolidine-2,4-dione core. nih.gov The characterization of these compounds is carried out using various spectral data to confirm their structures. nih.gov

Table 4: Synthesis of Thiazolidine-2,4-dione-Quinoline and Biphenyl Derivatives

| Hybrid Type | Key Synthetic Steps | Reagents and Conditions |

|---|---|---|

| Quinoline Hybrids | Condensation, N-alkylation | 2-chloroquinoline-3-carbaldehyde, TZD, piperidine, toluene; 2-chloro-N-substituted acetamides, K₂CO₃, DMF. semanticscholar.org |

| Biphenyl Derivatives | Multi-step synthesis | Specific reagents and conditions as per the designed scheme. nih.gov |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The structural elucidation and purity assessment of newly synthesized 5-Methylthiazolidine-2,4-dione analogues and their hybrids are crucial steps in the drug discovery process. A combination of advanced spectroscopic and chromatographic techniques is employed to unambiguously determine the chemical structure and confirm the purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is an indispensable tool for the structural characterization of thiazolidine-2,4-dione derivatives. nih.govnih.gov These techniques provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

¹³C-NMR spectroscopy provides valuable information about the carbon framework of the molecule. nih.gov The carbonyl carbons of the thiazolidine-2,4-dione ring are particularly diagnostic, appearing at characteristic downfield chemical shifts. nih.gov The chemical shifts of the other carbons in the molecule provide further confirmation of the structure. The combination of ¹H-NMR and ¹³C-NMR data, often supplemented with 2D-NMR experiments, allows for the complete assignment of the chemical structure of the synthesized compounds. nih.gov

Table 5: Representative ¹H-NMR and ¹³C-NMR Data for a Thiazolidinedione-Oxadiazole Hybrid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.40–7.11 | m | Ar–H |

| ¹H | 3.35 | s | CH₂ |

| ¹H | 3.05 | s | CH₂ |

| ¹³C | 167.0, 165.7, 163.2, 162.1 | - | Carbonyl and Aromatic Carbons |

| ¹³C | 131.5, 129.3, 128.6, 124.4, 123.3, 119.7 | - | Aromatic Carbons |

| ¹³C | 45.8, 35.2 | - | Aliphatic Carbons |

Data for 3-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogues, IR spectroscopy is instrumental in confirming the presence of the core thiazolidinedione ring structure and its substituents. The most characteristic absorptions for the thiazolidine-2,4-dione scaffold are the carbonyl (C=O) stretching vibrations.

The thiazolidine-2,4-dione ring contains two carbonyl groups, at positions 2 and 4, which typically give rise to strong absorption bands in the region of 1670–1750 cm⁻¹. nih.govnih.gov Often, two distinct peaks or a broad band can be observed, corresponding to the symmetric and asymmetric stretching vibrations of these two carbonyl groups. For instance, in various 5-arylidene-thiazolidine-2,4-dione derivatives, strong absorption bands have been reported in the ranges of 1734–1676 cm⁻¹ and 1737–1675 cm⁻¹. nih.gov Another study reports C=O stretching frequencies at 1746 cm⁻¹ and 1677 cm⁻¹. nih.gov

When the nitrogen atom at position 3 is unsubstituted, a characteristic N-H stretching vibration is observed. This peak typically appears as a medium to strong band in the range of 3100–3400 cm⁻¹. For example, various thiazolidinedione derivatives show N-H stretching bands around 3142 cm⁻¹, 3198 cm⁻¹, and in the range of 3385-3147 cm⁻¹. nih.gov The presence or absence of this band is a clear indicator of N-substitution on the thiazolidinedione ring.

For analogues that are products of Knoevenagel condensation, such as 5-benzylidene derivatives, a C=C stretching vibration from the exocyclic double bond appears in the region of 1566-1623 cm⁻¹. nih.govnih.gov The precise positions of these bands can be influenced by the nature of the substituents on the thiazolidine-2,4-dione ring and any attached aromatic systems.

Table 1: Characteristic IR Absorption Bands for Thiazolidine-2,4-dione Analogues

| Compound Type | C=O Stretching (cm⁻¹) | N-H Stretching (cm⁻¹) | C=C Stretching (cm⁻¹) | Reference |

|---|---|---|---|---|

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | 1745, 1673 | 12.89 (from NMR) | 1610 | nih.gov |

| 5-(4-Nitro-arylidene)-thiazolidine-2,4-dione | 1734–1676 | 8.49 (from NMR) | 1575 | nih.gov |

| 5-(2,4-Dichloro-arylidene)-thiazolidine-2,4-dione | 1737–1675 | 8.50 (from NMR) | 1570 | nih.gov |

| Various Thiazolidinedione Derivatives | 1681, 1743 | 3385, 3251, 3147 | Not specified | nih.gov |

| Various Thiazolidinedione Derivatives | 1689, 1736 | 3142 | Not specified | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. In the analysis of this compound and its analogues, electron impact (EI) and electrospray ionization (ESI) are commonly used techniques. nih.govresearchgate.net

The mass spectrum of the parent compound, 2,4-thiazolidinedione, shows a molecular ion peak (M⁺) at m/z 117, corresponding to its molecular weight. nist.gov The fragmentation of the thiazolidinedione ring is a key diagnostic feature. Common fragmentation pathways involve the loss of small, stable molecules. For instance, the presence of the thiazolidinedione moiety can trigger cleavage through the loss of carbon monoxide (CO) and sulfur monoxide (SO) or carbonyl sulfide (B99878) (SCO) molecules. sapub.org

For substituted thiazolidinediones, the fragmentation pattern provides significant structural information. The molecular ion peak confirms the molecular weight of the derivative. Subsequent fragmentation often involves the cleavage of substituent groups and the breakdown of the heterocyclic ring. For example, in some complex thiazolidinedione derivatives, the presence of the thiazolidinone ring leads to fragment cations corresponding to the loss of CO and SCO. researchgate.net In other cases, the initial fragmentation may involve the loss of side chains attached to the ring. The stability of the resulting fragments, such as those stabilized by aromatic rings, often dictates the most prominent peaks in the spectrum.

Table 2: Key Mass Spectral Data for 2,4-Thiazolidinedione and an Analogue

| Compound Name | Molecular Formula | Molecular Weight | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|---|

| 2,4-Thiazolidinedione | C₃H₃NO₂S | 117.13 | 117 | Not specified | nist.gov |

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | C₁₁H₈BrNO₂S | 298.16 | 296.9459 (calcd.) | Not specified | nih.gov |

| 5-(4-Nitro-arylidene)-thiazolidine-2,4-dione | C₁₀H₆N₂O₄S | 250.23 | 250.0048 (calcd.) | Not specified | nih.gov |

| A bis-pyrimidine derivative with a thiazolidinedione moiety | Not specified | Not specified | 360 | 331 (-C₂H₅), 315 (-O), 287, 259 | researchgate.net |

Chromatographic Methods for Reaction Monitoring and Purification (e.g., TLC)

Chromatographic techniques are indispensable in the synthesis of this compound and its analogues for both monitoring the progress of chemical reactions and for the purification of the final products. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method for qualitative reaction monitoring. nih.gov

During the synthesis of thiazolidinedione derivatives, such as those prepared via Knoevenagel condensation, TLC is used to track the consumption of starting materials and the formation of the product. nih.govnih.gov The choice of the mobile phase (eluent) is critical and is typically a mixture of a nonpolar solvent (like n-hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol). The ratio of these solvents is adjusted to achieve good separation between the spots of the reactants and the product on the TLC plate, which is commonly coated with silica (B1680970) gel. nih.govnih.gov The spots are often visualized under UV light (at 254 nm or 365 nm). nih.gov

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. Comparing the Rf value of the product spot to those of the starting materials confirms the progress of the reaction.

Following the completion of the reaction, purification of the crude product is often necessary. Column chromatography, which operates on the same principles as TLC but on a larger scale, is frequently employed for this purpose. nih.gov The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and an appropriate solvent system is used to elute the components, allowing for the isolation of the pure thiazolidinedione derivative.

Table 3: Examples of TLC Systems Used for Thiazolidine-2,4-dione Analogues

| Compound/Reaction Type | Stationary Phase | Mobile Phase (Solvent System) | Reported Rƒ Value | Reference |

|---|---|---|---|---|

| Synthesis of 5-arylidene-thiazolidine-2,4-diones | Silica gel G | CHCl₃/MeOH (9.6:0.4) | 0.51 - 0.52 | nih.gov |

| Synthesis of 3,5-disubstituted-thiazolidine-2,4-diones | Not specified | n-hexane:ethylacetate (9:1) | Not specified | nih.gov |

| (Z)-5–(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | Not specified | Hexane:AcOEt (8.5:1.5) | 0.50 | nih.gov |

| Thiazolidine-2,4-dione (parent compound) | Not specified | CHCl₃/MeOH (0.9:0.1) | 0.48 | nih.gov |

Pharmacological and Biological Activities of 5 Methylthiazolidine 2,4 Dione and Thiazolidinedione Analogues

Antidiabetic Efficacy and Insulin (B600854) Sensitization Mechanisms

Thiazolidinediones are well-established for their role in managing type 2 diabetes by improving insulin sensitivity. nih.govresearchgate.net They are known to enhance glycemic control, particularly in individuals with functional pancreatic beta-cells. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Related Signaling Pathways

The primary mechanism of action for thiazolidinediones is their function as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govresearchgate.net PPARγ is a nuclear hormone receptor and transcription factor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism. nih.govnih.gov

Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). tg.org.aucohlife.org This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. cohlife.orgnih.gov This activation influences the expression of numerous genes critical for insulin signaling, adipocyte differentiation, and lipid metabolism. nih.govnih.gov

The signaling cascade initiated by TZD binding to PPARγ leads to several downstream effects that contribute to improved insulin sensitivity:

Increased Adiponectin Secretion: TZDs significantly increase the production and secretion of adiponectin, a cytokine secreted by adipose tissue. nih.govmdpi.com Adiponectin enhances insulin sensitivity and promotes fatty acid oxidation. nih.govtg.org.au

Modulation of Insulin Signaling Pathway: Activation of PPARγ enhances the sensitivity of adipocytes to insulin by modulating the insulin signaling pathway. nih.gov

Regulation of Gene Expression: TZDs regulate the expression of key metabolic enzymes and transporters, including lipoprotein lipase, glucokinase, and fatty acyl-CoA synthase. nih.gov

It is noteworthy that some research suggests that the full scope of TZD-mediated effects may also involve PPARγ-independent pathways, although PPARγ agonism remains the central mechanism for their insulin-sensitizing action. nih.gov

Modulation of Glucose and Lipid Homeostasis

Thiazolidinediones exert a profound influence on both glucose and lipid metabolism, contributing to their antidiabetic effects. ahajournals.orgnih.gov By enhancing insulin sensitivity, they improve the uptake and utilization of glucose in peripheral tissues such as muscle and fat. nih.govnih.gov This leads to a reduction in both fasting and postprandial blood glucose levels. nih.govnih.gov

In addition to their effects on glucose, TZDs play a significant role in regulating lipid homeostasis. ahajournals.org They promote the uptake of fatty acids into adipocytes and their storage as triglycerides, a phenomenon sometimes referred to as the "lipid-steal" effect. tg.org.au This leads to a reduction in circulating free fatty acids and triglycerides in the liver and muscle, which in turn improves insulin action in these tissues. tg.org.au

The effects of TZDs on lipid profiles can vary between different analogues. For instance, some studies have indicated that certain TZDs may have more beneficial effects on triglycerides and total cholesterol than others. ahajournals.org They can also influence the composition of LDL cholesterol, promoting a shift from small, dense, atherogenic particles to larger, more buoyant particles. ahajournals.org

| Metabolic Parameter | Effect of Thiazolidinedione Treatment |

| Glucose Homeostasis | |

| Fasting Plasma Glucose | Decreased nih.gov |

| Postprandial Glucose | Decreased nih.govdiabetesjournals.org |

| Insulin Sensitivity | Increased nih.govnih.gov |

| Glucose Utilization | Increased in peripheral tissues nih.govnih.gov |

| Hepatic Gluconeogenesis | Decreased nih.gov |

| Lipid Homeostasis | |

| Circulating Free Fatty Acids | Decreased tg.org.au |

| Serum Triglycerides | Decreased nih.govahajournals.org |

| Adiponectin Levels | Increased nih.govmdpi.com |

| LDL Particle Size | Shift to larger, less atherogenic particles ahajournals.org |

Aldose Reductase Inhibition and Implications for Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes more active during periods of hyperglycemia. nih.gov This pathway converts glucose to sorbitol, and the accumulation of sorbitol is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. ijpsjournal.comnih.gov

Several thiazolidinedione derivatives have been investigated for their ability to inhibit aldose reductase. nih.govijpsjournal.com By blocking this enzyme, TZDs can prevent or slow the accumulation of sorbitol, offering a therapeutic strategy to mitigate the progression of diabetic complications. ijpsjournal.com The development of potent and selective aldose reductase inhibitors from the TZD class is an active area of research, with the aim of creating dual-action agents that not only manage hyperglycemia but also protect against its long-term consequences. ijpsjournal.comnih.gov

| Enzyme | Role in Carbohydrate Digestion | Inhibition by TZDs |

| Alpha-Amylase | Breaks down complex carbohydrates (starch) into smaller oligosaccharides. | Certain TZD derivatives have shown inhibitory activity. nih.govnih.gov |

| Alpha-Glucosidase | Breaks down oligosaccharides and disaccharides into monosaccharides (e.g., glucose) for absorption. | Several TZD analogues have demonstrated potent inhibition. nih.govnih.gov |

Preclinical In Vivo Studies on Hypoglycemic Activity

The hypoglycemic effects of various thiazolidinedione derivatives, including analogues of 5-Methylthiazolidine-2,4-dione, have been demonstrated in numerous preclinical in vivo studies. nih.govnih.gov These studies often utilize animal models of diabetes, such as genetically diabetic mice or rats in which diabetes has been induced chemically. nih.govnih.govnih.gov

In these models, the administration of TZD compounds has been shown to significantly lower blood glucose levels. nih.govmdpi.com For example, studies on 5-benzylidene 2,4-thiazolidinedione (B21345) derivatives in high-fat diet and streptozotocin-induced diabetic rats demonstrated significant hypoglycemic and hypolipidemic activity. nih.gov Similarly, novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones have shown good hypoglycemic activity in alloxan-induced diabetic rats. nih.gov These preclinical findings provide a strong basis for the clinical development of TZD analogues as antidiabetic agents. nih.gov

Anticancer Potential and Molecular Mechanisms of Action

Beyond their established role in diabetes management, thiazolidinediones have emerged as a promising class of compounds with significant anticancer potential. nih.govrsc.org A growing body of research has demonstrated that TZD derivatives can inhibit the proliferation of a wide range of cancer cell lines and suppress tumor growth in preclinical models. nih.govnih.govresearchgate.net

The anticancer mechanisms of thiazolidinediones are multifaceted and can be broadly categorized into PPARγ-dependent and PPARγ-independent pathways. nih.govnih.gov

PPARγ-Dependent Mechanisms: The expression of PPARγ has been identified in various types of cancer cells. nih.govresearchgate.net Activation of PPARγ by TZD ligands in these cells can lead to:

Induction of Apoptosis: Programmed cell death is a key mechanism by which TZDs exert their antitumor effects. nih.govresearchgate.net

Cell Cycle Arrest: TZDs can halt the progression of the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells. nih.govnih.gov

Cell Differentiation: In some cancer types, TZDs can promote the differentiation of malignant cells into a more mature, less proliferative state. researchgate.net

PPARγ-Independent Mechanisms: Interestingly, a significant portion of the anticancer activity of TZDs has been shown to be independent of PPARγ activation. nih.gov These mechanisms involve the modulation of various signaling pathways that are critical for cancer cell survival and proliferation, including:

PI3K/Akt Pathway: Inhibition of this pathway can suppress tumor growth and induce apoptosis. nih.gov

NF-κB Pathway: Downregulation of this pathway can reduce inflammation and inhibit cancer cell survival. nih.gov

MAPK Pathway: Modulation of this pathway can impact cell proliferation and survival. nih.gov

Inhibition of Angiogenesis: TZDs can interfere with the formation of new blood vessels that are essential for tumor growth and metastasis. nih.gov

The ability of thiazolidinediones to target multiple pathways involved in tumorigenesis makes them attractive candidates for the development of novel anticancer therapies. nih.govrsc.org The structural flexibility of the TZD scaffold allows for the design of new derivatives with enhanced potency and selectivity for specific cancer-related targets. nih.gov

Antiproliferative and Apoptosis-Inducing Effects in Various Cancer Cell Lines

Thiazolidinedione (TZD) derivatives have demonstrated significant antiproliferative and apoptosis-inducing capabilities across a wide range of cancer cell lines. researchgate.netbenthamscience.com These compounds can trigger cell differentiation, inhibit cell proliferation, and promote programmed cell death (apoptosis). researchgate.netbenthamscience.com The anticancer effects are mediated through various mechanisms, including the activation of the peroxisome proliferator-activated gamma receptor (PPARγ), which influences cell cycle progression and apoptosis. researchgate.net

Studies have shown that TZD analogues can suppress tumor growth by modulating the expression of key regulatory proteins involved in cell survival and death. aacrjournals.org For example, treatment with the TZD rosiglitazone (B1679542) has been found to suppress Rb and Bcl-2 proteins while inducing Bax, leading to apoptosis in pituitary tumor models. aacrjournals.org Other derivatives have been shown to induce apoptosis in breast cancer cell lines by affecting Bcl-2 and Bcl-xL function. aacrjournals.org Furthermore, some TZD hybrids have demonstrated an ability to decrease the viability and migration of cancer cells, an effect supported by the downregulation of BCL-xL protein and the upregulation of cleaved PARP, a marker of apoptosis. vensel.org

A series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives showed potent antiproliferative activity against several human carcinoma cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). nih.gov Research into other TZD derivatives has confirmed their cytotoxic potential against a broad spectrum of cancer cells, such as prostate (PC-3), lung (A549), and various breast cancer subtypes (MCF-7, MDA-MB-231). vensel.orgmdpi.com One TZD derivative, in particular, was active against all 60 human tumor cell lines in the National Cancer Institute's panel, showing significant growth inhibition (GI50) at low micromolar concentrations against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines. researchgate.net

Antiproliferative Activity of Thiazolidinedione Analogues in Cancer Cell Lines

| Compound Type | Cancer Cell Line | Effect (IC50/GI50) | Source |

|---|---|---|---|

| Thiazolidinedione-1,3,4-oxadiazole hybrid (Compound 9) | MCF-7 (Breast) | 7.47 µM | nih.gov |

| Thiazolidinedione-1,3,4-oxadiazole hybrid (Compound 10) | MCF-7 (Breast) | 7.87 µM | nih.gov |

| Thiazolidinedione-1,3,4-oxadiazole hybrid (Compound 9) | HCT-116 (Colorectal) | 15.20 µM | nih.gov |

| 5-benzylidenethiazolidine-2,4-dione derivative (Compound 11f) | HepG2 (Liver) | 0.64 µM | nih.gov |

| 5-benzylidenethiazolidine-2,4-dione derivative (Compound 11f) | MCF-7 (Breast) | 0.53 µM | nih.gov |

| Indolo–pyrazole-thiazolidinone hybrid (Compound 6c) | SK-MEL-28 (Melanoma) | 3.46 µM | nih.gov |

| (Z)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-((4-sulfamoylphenyl)amino)thiazolidine-2,4-dione (Compound 5d) | NCI-H522 (Non-Small Cell Lung) | 1.36 µM | researchgate.net |

| (Z)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-((4-sulfamoylphenyl)amino)thiazolidine-2,4-dione (Compound 5d) | MDA-MB-468 (Breast) | 1.11 µM | researchgate.net |

| (Z)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-((4-sulfamoylphenyl)amino)thiazolidine-2,4-dione (Compound 5d) | RXF 393 (Renal) | 1.15 µM | researchgate.net |

Inhibition of Angiogenesis and Metastasis Pathways

Thiazolidinediones have been recognized for their ability to inhibit tumor angiogenesis, a critical process for cancer growth and metastasis. researchgate.netnih.gov These compounds can interfere with the signaling pathways that promote the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen. researchgate.net A primary target in this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. researchgate.netplos.org

Several studies have demonstrated that TZD derivatives can effectively decrease the production of VEGF. nih.govresearchgate.net The TZD derivative ciglitazone, for instance, significantly reduced VEGF production in human granulosa cells in an in vitro model. nih.gov By blocking the VEGF/VEGFR-2 system, these compounds present a promising strategy for developing anti-angiogenic therapies to slow cancer progression. plos.org

The anti-angiogenic potential of novel 5-benzylidene-2,4-thiazolidinediones has been confirmed in multiple experimental models. nih.gov Specific derivatives in this class showed potent inhibition of angiogenesis in both the chick chorioallantoic membrane (CAM) assay and in zebrafish embryo assays. nih.gov In addition to inhibiting the formation of new blood vessels, TZD analogues have also been shown to impede cancer cell migration, a key step in metastasis. plos.org For example, one derivative demonstrated the ability to inhibit the migration and healing process of Caco-2 colon cancer cells in a scratch assay. plos.org

Targeting Specific Cancer-Related Enzymes and Receptors (e.g., HDAC, VEGFR-2)

The anticancer activity of thiazolidinedione derivatives is often linked to their ability to specifically inhibit key enzymes and receptors that are overexpressed or hyperactivated in cancer cells. researchgate.net Among the most significant targets are Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and histone deacetylases (HDACs). researchgate.netresearchgate.net

VEGFR-2 is a fundamental regulator of angiogenesis, and its inhibition is a critical strategy in anti-cancer therapy. rsc.org Numerous TZD derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. plos.orgnih.govnih.gov These compounds bind to the ATP-binding region of the receptor, blocking its downstream signaling and thereby inhibiting endothelial cell proliferation and angiogenesis. plos.orgrsc.org The inhibitory activity of these compounds against VEGFR-2 has been quantified, with some derivatives showing IC50 values in the sub-micromolar and even nanomolar range, indicating high potency. nih.govnih.gov

Beyond angiogenesis, TZD analogues have been identified as inhibitors of other crucial cancer-related enzymes. researchgate.net Substituted thiazolidinedione molecules have been developed as histone deacetylase (HDAC) inhibitors. researchgate.netresearchgate.net HDACs play a role in regulating gene expression, and their inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. The ability of TZDs to target multiple critical pathways, including receptor tyrosine kinases like VEGFR-2 and enzymes like HDACs, underscores their potential as multi-targeted anticancer agents. researchgate.net

Inhibition of Cancer-Related Enzymes by Thiazolidinedione Analogues

| Target Enzyme/Receptor | Compound Analogue | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| VEGFR-2 | Compound 11f | 0.053 µM | nih.gov |

| VEGFR-2 | Compound 3i | 0.5 µM | nih.gov |

| VEGFR-2 | Compound 18 | 0.26 µM | researchgate.net |

| VEGFR-2 | Compound 11 | 0.29 µM | researchgate.net |

| HDAC | General TZD derivatives | Identified as inhibitors | researchgate.netresearchgate.net |

In Vitro Cytotoxicity and Antiproliferative Assays

The anticancer potential of this compound and its analogues is extensively evaluated through various in vitro cytotoxicity and antiproliferative assays. researchgate.netnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a standard method used to assess the antiproliferative effects of these compounds on viable cancer cells. nih.govnih.gov

These assays have consistently shown that TZD derivatives exhibit dose-dependent cytotoxic effects against a wide array of human cancer cell lines. nih.gov For example, newly synthesized TZD-1,3,4-oxadiazole hybrids demonstrated significant growth inhibition against breast (MCF-7) and colorectal (HCT-116) cancer cells, with some compounds showing activity several times more potent than the reference drug 5-fluorouracil. nih.gov Similarly, other novel TZD derivatives displayed promising cytotoxic activities against liver (HepG2) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 0.60 to 4.70 μM. nih.gov

The evaluation of TZD derivatives often includes testing against a panel of diverse cancer cell lines to determine their spectrum of activity and potential selectivity. vensel.orgnih.gov Studies have reported the cytotoxicity of TZD analogues against lung (A549), colon (HCT-116), prostate (PC-3), and melanoma (SK-MEL-28) cell lines. vensel.orgnih.gov Importantly, some research also assesses the cytotoxicity of these compounds against normal cell lines to gauge their cancer-selectivity. nih.govnih.gov Certain derivatives have shown a favorable profile, demonstrating strong and selective cytotoxicity toward cancer cells with minimal adverse effects on normal fibroblasts. nih.gov

Antimicrobial Activity Profile

Thiazolidine-2,4-dione and its derivatives have emerged as a pharmacologically important group of heterocyclic compounds, demonstrating a wide range of antimicrobial properties. nih.govnih.gov These compounds have been investigated for their efficacy against various pathogenic bacteria and fungi. nih.gov

Broad-Spectrum Antibacterial Activity (Gram-positive and Gram-negative Bacteria)

Thiazolidinedione derivatives have been shown to possess good bactericidal activity against a variety of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The mechanism of their antibacterial action is believed to involve the inhibition of cytoplasmic enzymes known as Mur ligases (MurC-F), which are essential for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. nih.gov

The antibacterial efficacy of these compounds can vary based on their specific chemical structure. nih.gov Some 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated potent activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 2 to 16 µg/mL. nih.gov Other studies on 2,3-diaryl-thiazolidin-4-ones reported broad-spectrum activity with MICs ranging from 0.008 to 0.24 mg/mL against both Gram-positive strains like Staphylococcus aureus and Bacillus cereus, and Gram-negative strains such as Escherichia coli and Salmonella Typhimurium. mdpi.com

Conversely, some series of TZD derivatives have shown more selective activity. For instance, a study found that certain 2,4-dioxothiazolidine carboxamides and amino acid esters had no activity against Gram-positive bacteria but exhibited weak to moderate activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. nih.gov The synthesis of TZD-based chlorophenylthiosemicarbazone hybrids yielded compounds with significant antibacterial activity, with MIC values as low as 3.91 mg/L, which was comparable or superior to reference drugs like oxacillin (B1211168) and cefuroxime. mdpi.com

Antibacterial Activity of Thiazolidinedione Analogues

| Compound Type | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | 2 - 16 µg/mL | nih.gov |

| 2,3-Diaryl-thiazolidin-4-one (Compound 5) | B. cereus (Gram-positive) | 0.008 mg/mL | mdpi.com |

| 2,3-Diaryl-thiazolidin-4-one (Compound 5) | S. Typhimurium (Gram-negative) | 0.015 mg/mL | mdpi.com |

| TZD-chlorophenylthiosemicarbazone hybrids | Gram-positive & Gram-negative strains | 3.91 mg/L | mdpi.com |

Antifungal Efficacy Against Pathogenic Fungi

In addition to their antibacterial properties, thiazolidinedione derivatives have demonstrated significant antifungal activity against various pathogenic fungi. nih.govnih.gov Research has shown that compounds such as 5-Arylidene-2,4-thiazolidinediones and their 2-thioxo analogs possess high fungistatic and fungicidal activity. nih.gov These compounds have been observed to cause morphological changes in the cell wall of Candida yeast. nih.gov

The TZD derivative Mycosidine, for example, is used topically to treat infections caused by dermatophytes like Trichophyton and Microsporum species, as well as yeasts such as Candida spp. nih.gov The mechanism of action for some of these antifungal TZDs is thought to be novel and may involve the disruption of the fungal cell wall and interference with glucose transport. nih.gov

The antifungal activity of TZDs extends to being effective antibiofilm agents. plos.org One TZD derivative, S-8, was shown to inhibit the formation of Candida albicans biofilms and also helped eradicate mature biofilms at concentrations lower than its minimum inhibitory concentration (MIC) for planktonic cells. plos.org This effect is partly achieved by interfering with the fungus's morphogenesis, specifically by inhibiting the transition from yeast to the more virulent hyphal form, which is crucial for biofilm formation and tissue invasion. plos.org The expression of genes related to adhesion, filamentation, and hyphal maintenance were all downregulated by this compound. plos.org

Antifungal Activity of Thiazolidinedione Analogues

| Compound Type | Fungal Pathogen | Observed Effect | Source |

|---|---|---|---|

| 5-Arylidene-2,4-thiazolidinediones | Candida spp. | High fungistatic and fungicidal activity | nih.gov |

| Mycosidine | Dermatophytes (Trichophyton, Microsporum) | Topical antifungal action | nih.gov |

| Mycosidine | Candida spp. | Topical antifungal action | nih.gov |

| Thiazolidinedione-8 (S-8) | Candida albicans | Inhibits biofilm formation and yeast-to-hyphal transition | plos.org |

| (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione derivatives | C. albicans | Effective antifungal activity | nih.gov |

Antiviral Activities

The thiazolidinedione nucleus is a component of various biological compounds that have demonstrated a range of pharmacological activities, including antiviral effects. nih.gov Research into thiazolidine (B150603) derivatives has revealed notable antiviral activity against several viruses. mdpi.com These include chikungunya virus (CHIKV), hepatitis B virus (HBV), hepatitis C virus (HCV), human immunodeficiency virus (HIV), dengue virus (DENV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). mdpi.com

Recent studies have focused on the potential of novel thiazolidinedione derivatives as inhibitors for Zika virus (ZIKV), a significant global health concern. mdpi.com In one study, a derivative labeled GQ-402 showed the highest antiviral potency against ZIKV with a half-maximal inhibitory concentration (IC50) of 15.7 µM. mdpi.com Another compound, ZKC-10, achieved the most significant reduction in viral RNA levels. mdpi.com The mechanisms of action for TZD derivatives against flaviviruses are suggested to be associated with the inhibition of viral proteins such as NS2A/NS3 or NS5. mdpi.com Furthermore, nitazoxanide, a thiazolide compound, and its analogues have demonstrated broad-spectrum activity against viruses like hepatitis B, hepatitis C, and influenza A. liverpool.ac.uk

Investigated Antimicrobial Mechanisms (e.g., Cell Wall Synthesis Inhibition, Enzyme Targeting)

The antimicrobial action of thiazolidinedione analogues involves specific and crucial enzyme targeting within bacteria. A primary mechanism is the inhibition of enzymes essential for the biosynthesis of the bacterial cell wall. nih.gov The bacterial cell wall's integrity, which is vital for cell shape and protection, relies heavily on peptidoglycan. nih.gov The synthesis of the peptidoglycan peptide stem involves a series of cytoplasmic enzymes known as Mur ligases (MurC-F). nih.gov

These ATP-dependent enzymes are responsible for the stepwise creation of UDP-MurNAc-pentapeptide. nih.gov Thiazolidinedione molecules are thought to exert their antimicrobial effect by inhibiting these cytoplasmic ligases. nih.gov By disrupting this enzymatic pathway, the synthesis of peptidoglycan is halted, which ultimately leads to bacterial cell death. nih.gov This targeting of the Mur ligase family represents a key mechanism of action, disrupting cell wall synthesis from within the cytoplasm rather than targeting extracellular enzymes. nih.gov

Determination of Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of thiazolidinedione derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. Studies have evaluated these compounds against a variety of bacterial and fungal strains using methods like the broth microdilution assay. nih.govnih.gov

For instance, some 5-arylidene-thiazolidine-2,4-dione derivatives have shown significant activity, particularly against Gram-positive bacteria, with MIC values reported to be in the range of 2 to 16 µg/mL. nih.gov The antimicrobial activity often depends on the specific substitutions on the thiazolidine ring. nih.gov Below is a table summarizing MIC values for selected thiazolidinedione analogues against various microorganisms from different studies.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Source |

|---|---|---|---|

| Compound 41 | Bacillus subtilis | 31.25 | nih.gov |

| Compound 41 | Staphylococcus aureus | 31.25 | nih.gov |

| Compound 41 | Pseudomonas aeruginosa | 31.25 | nih.gov |

| Compound 42 | Bacillus subtilis | 31.25 | nih.gov |

| Compound 42 | Staphylococcus aureus | 31.25 | nih.gov |

| Compound 42 | Pseudomonas aeruginosa | 31.25 | nih.gov |

| Compound 43 | Bacillus subtilis | 62.5 | nih.gov |

| Compound 43 | Staphylococcus aureus | 125 | nih.gov |

| Compound 43 | Pseudomonas aeruginosa | 62.5 | nih.gov |

| (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione derivative (am1) | Escherichia coli | Effective | nih.gov |

| (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione derivative (am2) | Staphylococcus aureus | Effective | nih.gov |

| (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione derivative (am3) | Candida albicans | Effective | nih.gov |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Thiazolidinedione (TZD) derivatives have been recognized for their antioxidant properties, which are believed to contribute to their broader therapeutic effects. frontiersin.orgrjpbcs.com These compounds can scavenge reactive oxygen species (ROS), which are implicated in the pathogenesis of various diseases. nih.govphysiology.org

The antioxidant potential of thiazolidinedione analogues has been evaluated through various in vitro assays. The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a commonly used method to assess this activity. scispace.comnih.gov In one study evaluating a series of 61 TZD analogues, a compound designated as '12' demonstrated significant DPPH radical scavenging activity with a half-maximal inhibitory concentration (IC50) of 22.7±0.43 μM. scispace.com This research suggested that compounds featuring electron-donating groups tended to show more significant DPPH scavenging potential. scispace.com

Another critical reactive oxygen species is hydrogen peroxide (H2O2). The H2O2 scavenging activity of TZDs has also been investigated. rjpbcs.com For example, the TZD drug pioglitazone (B448) has been shown to have a dose-dependent, albeit minimal, antioxidant property by scavenging hydrogen peroxide. rjpbcs.com At a concentration of 1000 µg/ml, pioglitazone exhibited a hydrogen peroxide scavenging activity of 11.04%. rjpbcs.com The TZD drug troglitazone (B1681588) has also been found to have a scavenging effect on reactive oxygen species. nih.gov

Several mechanisms have been proposed to explain the antioxidant effects of thiazolidinediones. One significant mechanism is dependent on the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). physiology.orgphysiology.org Activation of PPARγ by TZDs can lead to an increase in the expression of antioxidant enzymes, such as catalase. physiology.orgphysiology.org Catalase plays a crucial role in cellular defense against oxidative stress by breaking down hydrogen peroxide into water and oxygen. physiology.org The antioxidant effect of TZDs was found to be significantly inhibited by the knockdown of catalase, indicating its importance in this pathway. physiology.org

Other proposed mechanisms relate to the chemical structure of the TZD molecule itself. The presence of a nitrogen atom in the heteroatomic ring may function as a secondary amine that quenches the production of hydroxyl radicals (˙OH). nih.gov This can occur through the chelation of transition metal ions like copper (II) and iron (III), which prevents their participation in the Fenton reaction that generates highly reactive ˙OH. nih.gov Additionally, the amino group of the TZD ring may be capable of donating a hydrogen atom or an electron to stabilize free radicals. nih.gov

Anti-inflammatory Effects

Thiazolidinediones (TZDs) and their analogues possess potent anti-inflammatory properties, a characteristic that has been observed in numerous in vitro and in vivo studies. nih.govnih.govovid.com These effects are broad, with TZDs demonstrating the ability to inhibit the release of a variety of inflammatory mediators from different cell types. atsjournals.org For example, they can inhibit the release of cytokines from activated lymphocytes, monocytes, and endothelial cells. nih.govatsjournals.org

In studies using human airway smooth muscle cells, TZDs like troglitazone and rosiglitazone were shown to reduce the release of inflammatory molecules such as IL-6, vascular endothelial growth factor (VEGF), and eotaxin, which were stimulated by pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov This suggests that TZDs may be useful in mitigating inflammation in conditions like asthma. nih.gov

The anti-inflammatory actions of TZDs can be mediated through multiple pathways. While TZDs are well-known as agonists for PPARγ, some of their anti-inflammatory effects appear to be independent of this receptor. nih.govnih.gov Studies have shown that the anti-inflammatory effects were not blocked by a specific PPARγ inhibitor. nih.gov Similarly, while TZDs can activate adenosine (B11128) monophosphate-activated protein kinase (AMPK), another pathway with anti-inflammatory potential, the use of AMPK inhibitors did not prevent the anti-inflammatory effects of the TZDs, suggesting this is not the primary mechanism. nih.govnih.gov Another potential mechanism involves the inhibition of cyclooxygenase (COX) enzymes. Certain 5-thiazol-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors, suggesting this as a molecular target for their anti-inflammatory activity. mdpi.com

Neuroprotective Applications

Thiazolidinedione analogues have demonstrated significant potential in the realm of neuroprotection, with research highlighting their ability to mitigate neuronal damage and inflammation. These compounds exert their effects through various mechanisms, contributing to the survival of neurons and glial cells.

Studies have shown that TZDs can be protective against both ischemic and excitotoxic neuronal stress. Their neuroprotective effects are partly attributed to the reduction of neuroinflammation. Thiazolidine-4-carboxylic acid derivatives, for example, have been found to reduce neuronal damage by downregulating the overexpression of proinflammatory cytokines. This modulation of the inflammatory cascade is crucial in protecting neuronal tissues from secondary damage associated with inflammation.

Furthermore, specific TZD derivatives have been investigated for their therapeutic potential in neurodegenerative diseases. For instance, pioglitazone, a well-known TZD, has been shown to activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This activation helps in preventing damage to dopaminergic neurons and restoring mitochondrial function, suggesting a potential role in managing conditions like Parkinson's disease. The neuroprotective mechanism involves the regulation of proteins associated with mitochondrial function, such as NRF1, NRF2, Fis1, and Mfn2.

Table 1: Neuroprotective Activities of Thiazolidinedione Analogues

| Compound/Analogue | Model | Key Findings |

|---|---|---|

| Thiazolidine-4-carboxylic acid derivatives | Ethanol-induced neuritis | Reduces oxidative stress and neuroinflammation. |

| Pioglitazone | In vitro and in vivo Parkinson's disease models | Activates PGC-1α, prevents dopaminergic neuron damage, and restores mitochondrial function. |

Hypolipidemic Activities

Thiazolidinedione analogues have been recognized for their significant hypolipidemic effects, often in conjunction with their well-established hypoglycemic properties. These compounds play a crucial role in lipid metabolism, primarily through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in glucose and lipid homeostasis.

A novel series of 5-benzylidene 2,4-thiazolidinedione derivatives were designed and synthesized, demonstrating notable hypolipidemic activity. In studies using Sprague-Dawley rats, certain analogues showed a significant reduction in triglyceride (TG) and cholesterol (CHL) levels. For instance, compound V4 demonstrated a 72.88% reduction in triglycerides and a 62.44% reduction in cholesterol after 7 days of oral treatment. Similarly, compound V20 exhibited a 67.65% reduction in triglycerides and a 56.43% reduction in cholesterol. Notably, after 14 days, several derivatives lowered cholesterol levels by 60-70%.

Another study focused on (2,4-dioxo-1,3-thiazolidin-5-yl)methylphenylbenzamide derivatives, which also exhibited potent hypolipidemic activity. In a 14-day study, compounds 202 and 205 showed a 78% and 92% reduction in triglyceride and cholesterol levels, respectively, at a dose of 20 mg/kg. These findings underscore the potential of TZD analogues in managing dyslipidemia, a common comorbidity of type 2 diabetes.

Table 2: Hypolipidemic Effects of 5-Benzylidene-2,4-thiazolidinedione Analogues

| Compound | Reduction in Triglycerides (%) | Reduction in Cholesterol (%) |

|---|---|---|

| V4 | 72.88 | 62.44 |

| V20 | 67.65 | 56.43 |

| 202 | 74 | 89 |

| 205 | 78 | 92 |

Exploration of Other Diverse Biological Activities

The therapeutic potential of thiazolidinedione analogues extends beyond neuroprotection and lipid-lowering effects, encompassing a range of other significant biological activities.

Immunosuppressive and Anti-inflammatory Activities: Thiazolidinedione derivatives have been shown to possess anti-inflammatory properties, which are closely linked to immunosuppressive effects. These compounds can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators. A study on new thiazolidinedione-quinoline hybrids demonstrated their ability to modulate cytokines involved in the inflammatory cascade. Specifically, one of the synthesized compounds significantly reduced the expression of interleukin-6 (IL-6), a key pro-inflammatory cytokine. This anti-inflammatory action is often mediated through the activation of PPARγ. Furthermore, a meta-analysis of randomized controlled trials indicated that TZD therapy could have a beneficial effect on the inflammatory state in patients with type 2 diabetes. nih.gov

Anti-obesity Activities: While some first-generation thiazolidinediones have been associated with weight gain, newer analogues are being developed to mitigate this side effect. A novel TZD analogue, MSDC-0602K, which has a low affinity for PPARγ, has been studied for its effects in obese mice. bluecross.catandfonline.com Research has shown that this compound can improve metabolic parameters without the detrimental effects on bone quality that are sometimes seen with classical TZDs. bluecross.catandfonline.com This suggests a potential therapeutic use for such analogues in managing obesity-related complications. bluecross.catandfonline.com The mechanism of action of TZDs in adipocytes involves the promotion of differentiation and the regulation of genes involved in lipid storage and metabolism.

Anti-malarial Activities: The thiazolidinedione scaffold has also been explored for its potential in developing new anti-malarial agents. In a phenotypic screen against Plasmodium falciparum, several compounds with a thiazolidinedione core were identified as having potent activity. Subsequent optimization studies focused on modifying the core structure to improve physicochemical properties while maintaining anti-malarial efficacy. The in vitro activity of these compounds against the K1 strain of P. falciparum showed EC50 values in the micromolar range, indicating their potential as starting points for the development of novel anti-malarial drugs.

Table 3: Diverse Biological Activities of Thiazolidinedione Analogues

| Activity | Compound/Analogue Class | Key Research Findings |

|---|---|---|

| Anti-inflammatory | Thiazolidinedione-quinoline hybrids | Significantly reduced IL-6 expression. |

| Anti-obesity | MSDC-0602K | Improved metabolic parameters in obese mice without negative effects on bone. bluecross.catandfonline.com |

| Anti-malarial | Cyclohexyl-2-(phenylimino)-4-thiazolidinedione derivatives | Showed potent activity against Plasmodium falciparum with EC50 values in the range of 0.09–3.4 μM. |

Structure Activity Relationship Sar Studies and Molecular Modeling

Structural Determinants of Biological Activity within the Thiazolidine-2,4-dione Scaffold

The biological profile of thiazolidinedione derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. nih.govnih.gov The most frequently modified sites are the active methylene (B1212753) group at the C-5 position and the nitrogen atom at the N-3 position. nih.govjuniperpublishers.comencyclopedia.pub

The C-5 position of the thiazolidine-2,4-dione ring features an active methylene group that is a primary site for structural modification, often through Knoevenagel condensation with various aldehydes or ketones. juniperpublishers.comnih.gov This reaction typically results in 5-arylidene derivatives, and the characteristics of the substituent at this position are critical for determining the compound's biological activity. researchgate.net

Research has shown that bulky substitutions at the C-5 position can significantly enhance biological effects. For instance, the introduction of napthyl and coumarinyl groups at this position resulted in compounds with potent antidiabetic activity, comparable to the standard drug pioglitazone (B448). nih.gov Derivatives featuring a benzylidene linker at C-5 are a well-known class with significant biological activity. nih.gov The nature of the aromatic or heterocyclic ring attached via this linker is a key determinant of potency and target specificity. For example, in a series of compounds designed as VEGFR-2 inhibitors, derivatives with a 4-methoxybenzylidene moiety at C-5 showed significant anticancer activity. nih.gov

| C-5 Substituent Type | Example Moiety | Observed Biological Effect | Reference(s) |

| Arylidene | Benzylidene | Common structural motif in active compounds. nih.gov | nih.gov |

| Bulky Aromatic | Naphthyl, Coumarinyl | Enhanced antidiabetic activity. nih.gov | nih.gov |

| Substituted Benzylidene | 4-Methoxybenzylidene | Potent VEGFR-2 inhibition and anticancer activity. nih.gov | nih.gov |

| Mannich Base | Morpholino(phenyl)methyl | Good hypoglycemic activity. turkjps.org | turkjps.org |

The nitrogen atom at the N-3 position is another crucial site for structural variation within the TZD scaffold. juniperpublishers.commdpi.com For certain biological targets, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), the presence of an acidic proton on the N-3 nitrogen is considered important for activity, as it mimics the carboxylate group of natural fatty acid ligands. nih.gov

However, N-substitution is a widely used strategy to develop derivatives with improved activity profiles and potentially reduced side effects. nih.gov Studies have shown that incorporating N-heterocyclic structures like morpholine, piperidine (B6355638), or pyrrolidine (B122466) via a side chain at the N-3 position can lead to compounds with enhanced biological activity and low toxicity. juniperpublishers.comnih.gov One study found that N-substitution on the TZD tail with a 1-methyl-benzimidazole group produced more active compounds compared to those with ethyl or isopropyl groups. juniperpublishers.com The introduction of functionalized side chains at this position is a key strategy for creating pharmacophoric units that can interact with multiple biological targets. nih.gov

| N-3 Substituent Type | Example Moiety | Observed Biological Effect | Reference(s) |

| Unsubstituted | -H (acidic proton) | Important for PPARγ activity. nih.gov | nih.gov |

| Heterocyclic Amines | Morpholinyl, Piperidinyl | Improved activity and low toxicity. nih.gov | nih.gov |

| Heteroaromatic | 1-Methyl-benzimidazole | Increased activity compared to small alkyl groups. juniperpublishers.com | juniperpublishers.com |

| Functionalized Side Chain | (5-phenyl-1,3,4-oxadiazol-2-yl)methyl | Potent α-amylase and α-glucosidase inhibition. rsc.org | rsc.org |

The integrity of the thiazolidine-2,4-dione ring itself is fundamental to its biological function. juniperpublishers.com The two carbonyl groups, located at the C-2 and C-4 positions, are considered essential for the activity of the scaffold. juniperpublishers.com The carbonyl group at the C-4 position is noted to be highly unreactive, making modifications at this site uncommon. nih.govjuniperpublishers.com

While the C-4 carbonyl is generally inert, the C-2 carbonyl can be chemically altered. A notable modification is its replacement with a thiocarbonyl group (C=S) to produce rhodanine (B49660) (or 2-thioxo-thiazolidin-4-one) derivatives. juniperpublishers.comacs.orgnih.gov Rhodanine and TZD are considered bioisosteres, sharing structural similarities and often exhibiting related, though distinct, biological activities. acs.orgnih.gov This highlights that while the core ring is essential, strategic bioisosteric replacement of its key functional groups can lead to new classes of active compounds.

Computational Approaches in Structure-Activity Relationship Elucidation

Computational chemistry has become an indispensable tool in drug discovery, providing critical insights into the interactions between ligands and their biological targets. For thiazolidinedione derivatives, molecular docking and molecular dynamics simulations are routinely employed to understand and predict their biological activities. rsc.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. rsc.orgnih.gov This method is widely used to study TZD derivatives, helping to elucidate their mechanism of action and rationalize observed SAR data. nih.govnih.gov

Docking studies have successfully predicted the binding modes of TZD compounds in the active sites of various protein targets, including PPARγ, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.orgwaocp.org These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.orgmdpi.com For example, docking of TZD derivatives into the PPARγ binding pocket has shown that the TZD head group forms crucial hydrogen bonds with amino acid residues like Ser289, His323, and His449, which is a hallmark of agonist activity. rsc.org

| Derivative Class | Protein Target (PDB ID) | Key Interacting Residues | Docking Findings | Reference(s) |

| 5-benzylidene-3-ethyl TZD | PPARγ (2PRG) | Ser289, His323, Tyr473 | Forms H-bonds and hydrophobic interactions typical of agonists. | rsc.org |

| 5-(4-methoxybenzylidene) TZD | VEGFR-2 (4ASD) | Cys919, Asp1046 | H-bond with Cys919 in the hinge region, similar to sorafenib. | juniperpublishers.com |

| 5-arylidene-TZDs | EGFR (1M17) | Thr766, Lys721, Glu738 | H-bonds within the binding site are critical for inhibitory activity. | psu.edu |

| Unsubstituted TZD | Human Serum Albumin (1AO6) | Lys195, Arg257, His288 | Stabilized by H-bonds and van der Waals interactions in subdomain IB. | mdpi.com |

| TZD-pyrimidine hybrids | PPAR-γ (multiple) | Arg288, Ser289, Ile281 | π–π stacking and H-bonding contribute to strong binding affinity. | acs.org |

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. rsc.org MD simulations model the atomic movements of the system, providing a dynamic view of the binding interactions and conformational changes that occur. rsc.orgmdpi.com

The stability of the complex during an MD simulation is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand. acs.org A stable RMSD profile over the course of the simulation suggests that the ligand remains securely bound in the predicted orientation. acs.orgrsc.org MD simulations have been used to confirm the stability of TZD derivatives in the binding pockets of targets like PPARγ and Human Serum Albumin. rsc.orgmdpi.com These studies validate the docking results and provide deeper insights into the dynamic nature of the molecular recognition process, confirming the stability of key hydrogen bonds and other interactions. acs.orgrsc.org

Preclinical Evaluation and Translational Research Considerations

In Vivo Pharmacological Efficacy Assessment in Disease Models